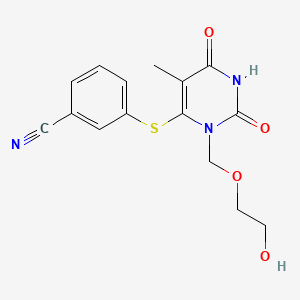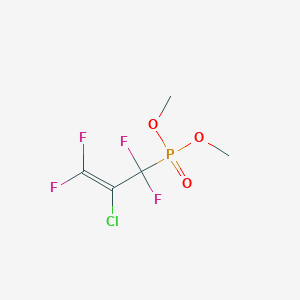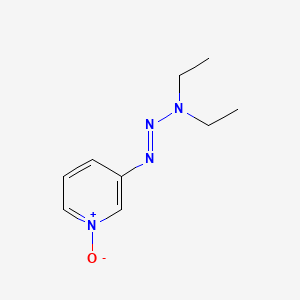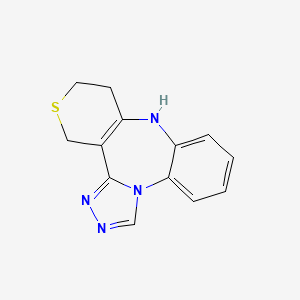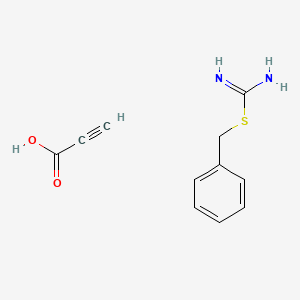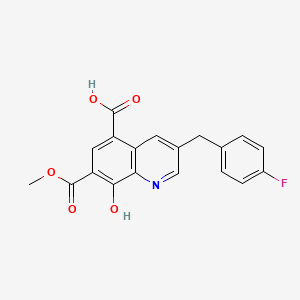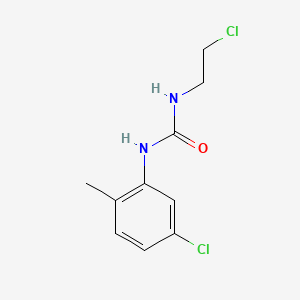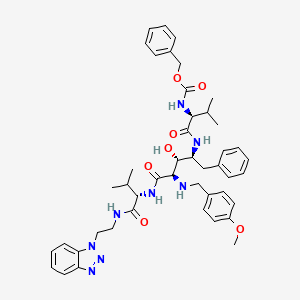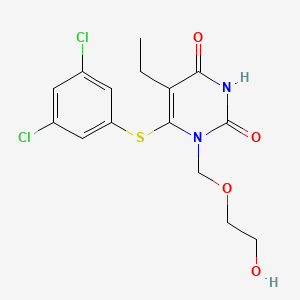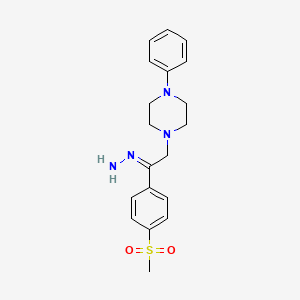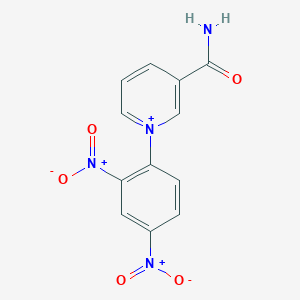
Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- is a complex organic compound characterized by the presence of a pyridinium ring substituted with an aminocarbonyl group at the third position and a 2,4-dinitrophenyl group at the first position. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- typically involves the reaction of 3-aminocarbonylpyridine with 2,4-dinitrophenyl chloride. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing 2,4-dinitrophenyl group.
Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups under appropriate conditions.
Hydrolysis: The aminocarbonyl group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted pyridinium derivatives.
Reduction: Amino-substituted pyridinium derivatives.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- involves its interaction with nucleophilic sites in target molecules. The electron-withdrawing nature of the 2,4-dinitrophenyl group enhances the electrophilicity of the pyridinium ring, facilitating nucleophilic attack. This can lead to the formation of covalent bonds with biological macromolecules, potentially disrupting their normal function.
類似化合物との比較
- Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- chloride
- Pyridinium, 3-(aminocarbonyl)-1-(4-nitrophenyl)-
- Pyridinium, 3-(aminocarbonyl)-1-(2,4-dichlorophenyl)-
Comparison: Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- is unique due to the presence of both the aminocarbonyl and 2,4-dinitrophenyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it exhibits enhanced electrophilicity and a broader range of potential chemical reactions and applications.
特性
CAS番号 |
47142-25-6 |
|---|---|
分子式 |
C12H9N4O5+ |
分子量 |
289.22 g/mol |
IUPAC名 |
1-(2,4-dinitrophenyl)pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C12H8N4O5/c13-12(17)8-2-1-5-14(7-8)10-4-3-9(15(18)19)6-11(10)16(20)21/h1-7H,(H-,13,17)/p+1 |
InChIキー |
VWHZJMOVQGPJPN-UHFFFAOYSA-O |
正規SMILES |
C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


